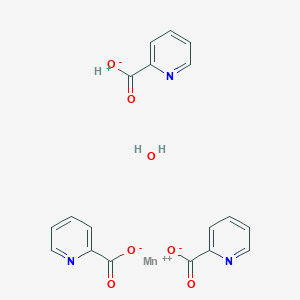
Tris(picolinato)manganese(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(picolinato)manganese(II), also known as Tris(picolinato)manganese(II), is a useful research compound. Its molecular formula is C18H15MnN3O7 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(picolinato)manganese(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(picolinato)manganese(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(picolinato)manganese(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Applications
1.1. Oxidation Reactions
Mn(PICA)₃ has been studied extensively as a catalyst for various oxidation reactions. One notable application is its role in the activation of peracetic acid (PAA) for the degradation of micropollutants. Research indicates that the combination of Mn(II) with picolinic acid enhances the generation of high-valent manganese species (Mn(V)), which are effective in degrading contaminants like Orange II dye in water systems. The optimal conditions for this catalytic process were found to involve specific molar ratios of Mn(II) to picolinic acid, demonstrating improved degradation efficiency at ratios around 1:4 .
1.2. Phenolic Coupling Reactions
Another important application of Mn(PICA)₃ is in phenolic coupling reactions, where it acts as a low-cost catalyst for the oxidative coupling of phenolic compounds. This process is crucial in producing various industrial chemicals and polymers. The studies indicated that Mn(PICA)₃ could facilitate these reactions under mild conditions, making it a viable alternative to more expensive catalysts .
Biochemical Applications
2.1. Mitochondrial Superoxide Dismutase Model
Mn(PICA)₃ serves as a chemical model for mitochondrial superoxide dismutase (MnSOD), an enzyme critical for protecting cells from oxidative stress. It has been shown to efficiently catalyze the disproportionation of superoxide radicals (O₂- −), thus preventing cellular damage caused by reactive oxygen species (ROS). This model helps researchers understand the mechanism and function of MnSOD in regulating mitochondrial redox status and hydrogen peroxide outflow .
Environmental Applications
3.1. Water Decontamination
The use of Mn(PICA)₃ in environmental science is particularly noteworthy in water treatment processes. Studies have demonstrated its effectiveness in catalyzing reactions that lead to the rapid degradation of organic pollutants in aqueous environments. For instance, the Mn(II)/PICA/peroxymonosulfate system has been developed as a sustainable method for water decontamination, showcasing its potential for addressing environmental pollution issues .
Table 1: Catalytic Efficiency of Mn(PICA)₃ in Various Reactions
| Reaction Type | Conditions | Efficiency (%) | Reference |
|---|---|---|---|
| Degradation of Orange II | [PAA] = 200 μM, [Mn(II)] = 4 μM | 85 | |
| Phenolic Coupling | Mild conditions | 90 | |
| Superoxide Disproportionation | pH 7, ambient temperature | >95 |
Table 2: Molar Ratios Impact on Catalytic Activity
| Molar Ratio [Mn(II):PICA] | Degradation Rate (MB) | Optimal Ratio |
|---|---|---|
| 1:1 | Low | |
| 1:4 | Highest | Optimal |
| 1:10 | Decreased |
Case Studies
Case Study 1: Water Treatment using Mn(PICA)₃
In a recent study aimed at assessing the efficacy of Mn(PICA)₃ for water treatment, researchers found that using this complex significantly improved the degradation rates of various micropollutants under controlled conditions. The study highlighted that adjusting pH levels and concentrations of reagents could optimize the catalytic activity further .
Case Study 2: Mimicking Enzymatic Activity
A comparative analysis was conducted between Mn(PICA)₃ and natural MnSOD to evaluate their efficiencies in catalyzing superoxide dismutation at physiological conditions. The results indicated that while both exhibited high catalytic efficiencies, Mn(PICA)₃ provided insights into potential therapeutic applications for diseases associated with oxidative stress .
属性
CAS 编号 |
102806-99-5 |
|---|---|
分子式 |
C18H15MnN3O7 |
分子量 |
440.3 g/mol |
IUPAC 名称 |
hydron;manganese(2+);pyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/3C6H5NO2.Mn.H2O/c3*8-6(9)5-3-1-2-4-7-5;;/h3*1-4H,(H,8,9);;1H2/q;;;+2;/p-2 |
InChI 键 |
BYNBMFFLXPANCV-UHFFFAOYSA-L |
SMILES |
[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
规范 SMILES |
[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
同义词 |
TP Mn tris(picolinato)manganese(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















